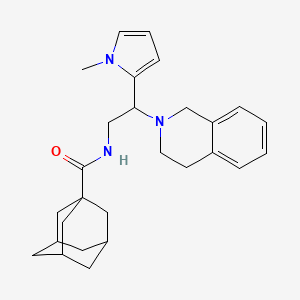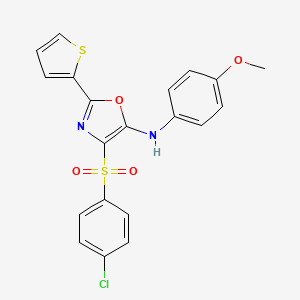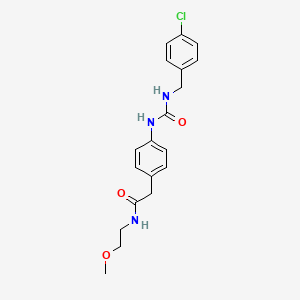![molecular formula C13H13ClN2O2S B2885088 Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 440107-93-7](/img/structure/B2885088.png)
Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues . They have several biological activities, allowing them to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like 1H-NMR and IR spectroscopies . These techniques were used in the synthesis process of ketamine, a related compound .Chemical Reactions Analysis
2-Aminothiazoles can undergo various chemical reactions. For example, the multi-component reaction of a 2-aminothiazole with substituted benzaldehydes and thiourea produced pyrimidine scaffolds .Scientific Research Applications
Synthesis and Modification
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and modified through various chemical processes. For instance, the facile ring closure of 5-amino-2-(ethylthio)thiazole-4-carboxamide to afford 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one demonstrates the compound's versatility in creating molluscicidal properties against snails, indicating its potential in addressing schistosomiasis transmission (El-bayouki & Basyouni, 1988). Further modifications have been explored to understand structure-activity relationships, as seen in the antimicrobial studies against various strains of bacteria and fungi, showcasing the compound's broad application in creating derivatives with significant biological activities (Desai, Bhatt, & Joshi, 2019).
Applications in Antimicrobial and Anticancer Research
The compound and its derivatives have demonstrated potential antimicrobial and anticancer activities. Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed promising results in in vitro studies for both antimicrobial and anticancer activities, highlighting the compound's capacity as a backbone for developing therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Such studies are critical for expanding the compound's utility beyond traditional applications and into the realm of medical research, specifically targeting drug-resistant pathogens and cancer cells.
Crystallographic Studies and Structural Analysis
Crystallographic studies of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and similar compounds have provided deep insights into their molecular structures, aiding in the understanding of their biological activities. The analysis of hydrogen-bonded supramolecular structures, for example, helps elucidate the compound's interactions at the molecular level, which is crucial for designing drugs with targeted actions (Lynch & McClennaghan, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-(2-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYRBTJQLYDKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine](/img/structure/B2885012.png)




![3-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2885019.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2885021.png)
![2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2885022.png)

![1-((phenylthio)methyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2885026.png)
